molecular formula C12H5Cl2NO3S B15168720 6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-44-8

6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B15168720
CAS No.: 649757-44-8
M. Wt: 314.1 g/mol
InChI Key: ILNFBBNZZIUTKP-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno[3,2-d][1,3]oxazine core with a 3,4-dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenyl isothiocyanate with a suitable thieno[3,2-d][1,3]oxazine precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of both thieno and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

649757-44-8

Molecular Formula

C12H5Cl2NO3S

Molecular Weight

314.1 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C12H5Cl2NO3S/c13-6-2-1-5(3-7(6)14)9-4-8-10(19-9)11(16)18-12(17)15-8/h1-4H,(H,15,17)

InChI Key

ILNFBBNZZIUTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC3=C(S2)C(=O)OC(=O)N3)Cl)Cl

Origin of Product

United States

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